molecular formula C17H12N2O3 B2750746 4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid CAS No. 477854-85-6

4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid

Cat. No. B2750746
CAS RN: 477854-85-6
M. Wt: 292.294
InChI Key: BXPBQGOKPVBXOE-UHFFFAOYSA-N
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Description

“4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C17H12N2O3 . It is a type of pyrimidine derivative .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral and Antimicrobial Activity : Research on pyrimidine derivatives, including structures related to "4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid," has shown potential antiviral and antimicrobial properties. For example, derivatives of 2,4-diaminopyrimidine exhibited marked inhibition of retrovirus replication, highlighting the potential of such compounds in developing antiviral therapies (Hocková et al., 2003).

  • Antioxidant and Antimicrobial Properties : Phenolic acids, including derivatives and analogs related to "4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid," have been explored for their antimicrobial and antioxidant structure–property relationships. These studies aim to understand how variations in molecular structure affect the bioactivity of phenolic compounds, which is crucial for their application in medical and pharmaceutical fields (Jingyi Liu et al., 2020).

Materials Science Applications

  • Metal-Organic Frameworks (MOFs) : Compounds with ether-bridged tricarboxylate spacers, akin to the structural motifs found in "4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid," have been utilized in the synthesis of novel cadmium(ii) metal-organic architectures. These materials exhibit diverse structural topologies and have potential applications in photocatalysis, highlighting the versatility of pyrimidine derivatives in materials science (Jin-Zhong Gu et al., 2018).

  • Polymer Synthesis : Pyrimidine derivatives have been used in the preparation of new thermally stable and optically active poly(ester-imide)s. The synthesis involves direct polycondensation reactions, demonstrating the utility of pyrimidine-based compounds in creating advanced polymeric materials with specific physical and chemical properties (S. Mallakpour & E. Kowsari, 2006).

Organic Synthesis Applications

  • Catalysis and Organic Reactions : Pyrimidine derivatives have been explored for their role in catalysis and as intermediates in organic synthesis. For instance, novel methods for the synthesis of carboxylic esters and lactones using di-2-thienyl carbonate highlight the importance of pyrimidine structures in facilitating organic transformations (Yoshiaki Oohashi et al., 2005).

Future Directions

The future directions for “4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid” and similar compounds could involve further exploration of their pharmacological effects and potential applications in medicine . Additionally, more research could be conducted to elucidate their synthesis methods, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

4-phenoxy-2-phenylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-17(21)14-11-18-15(12-7-3-1-4-8-12)19-16(14)22-13-9-5-2-6-10-13/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPBQGOKPVBXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)OC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid

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